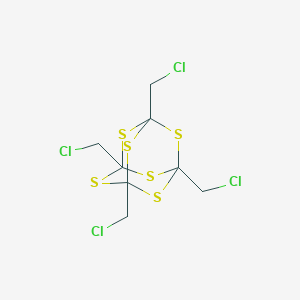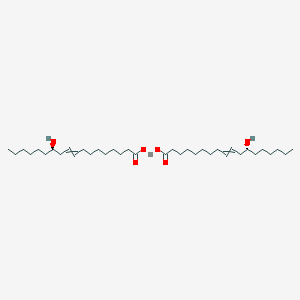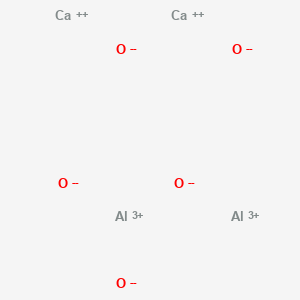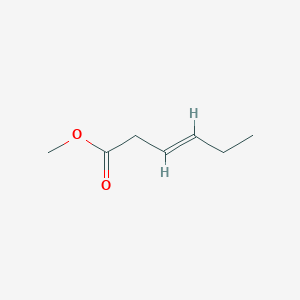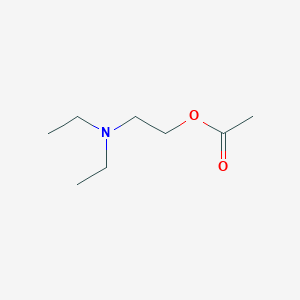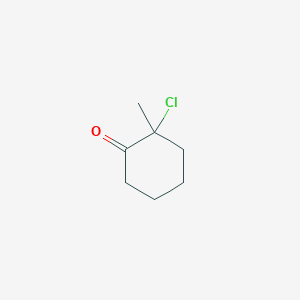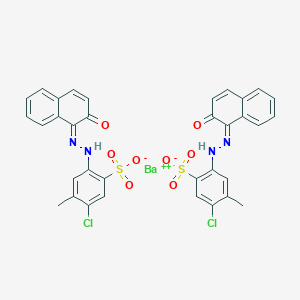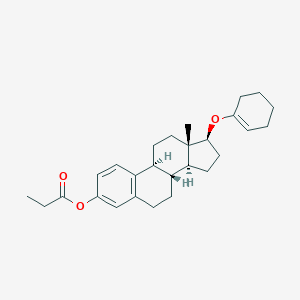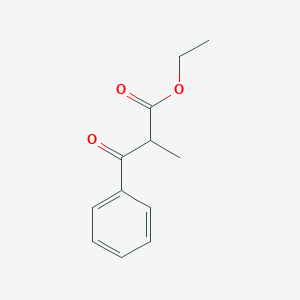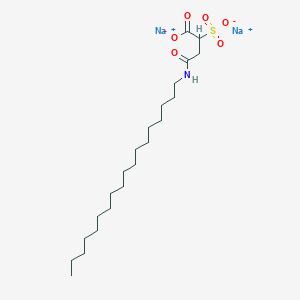
4-(オクタデシルアミノ)-4-オキソ-2-スルホナトブチレート二ナトリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium 4-(octadecylamino)-4-oxo-2-sulphonatobutyrate is a chemical compound with the molecular formula C22H40Na2O7S. It is known for its surfactant properties and is commonly used in various industrial applications. The compound is characterized by its long hydrophobic tail and hydrophilic head, making it effective in reducing surface tension and stabilizing emulsions.
科学的研究の応用
Disodium 4-(octadecylamino)-4-oxo-2-sulphonatobutyrate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and reduce surface tension.
Biology: Employed in cell culture and molecular biology experiments to enhance the solubility of hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium 4-(octadecylamino)-4-oxo-2-sulphonatobutyrate typically involves the reaction of octadecylamine with maleic anhydride, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions include:
Reaction with Maleic Anhydride: Octadecylamine is reacted with maleic anhydride in an organic solvent such as toluene at elevated temperatures (around 100-120°C) to form N-octadecylmaleamic acid.
Sulfonation: The N-octadecylmaleamic acid is then sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.
Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of disodium 4-(octadecylamino)-4-oxo-2-sulphonatobutyrate follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The final product is purified through crystallization or filtration to remove impurities.
化学反応の分析
Types of Reactions
Disodium 4-(octadecylamino)-4-oxo-2-sulphonatobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted products with new functional groups replacing the sulfonate group.
作用機序
The mechanism of action of disodium 4-(octadecylamino)-4-oxo-2-sulphonatobutyrate involves its surfactant properties. The compound reduces surface tension by aligning at the interface of hydrophobic and hydrophilic phases, forming micelles. This property is crucial in applications such as emulsification, where it stabilizes mixtures of oil and water. The molecular targets include hydrophobic surfaces and interfaces, where the compound’s long hydrophobic tail interacts with non-polar substances, while the hydrophilic head interacts with polar substances.
類似化合物との比較
Disodium 4-(octadecylamino)-4-oxo-2-sulphonatobutyrate can be compared with other surfactants such as:
Disodium phosphate: Another disodium salt with surfactant properties but different chemical structure and applications.
Ethylenediaminetetraacetic acid (EDTA): A chelating agent with surfactant properties, used in different applications such as metal ion chelation.
Disodium hydrogen phosphate: Similar in being a disodium salt but used primarily as a buffering agent rather than a surfactant.
The uniqueness of disodium 4-(octadecylamino)-4-oxo-2-sulphonatobutyrate lies in its specific structure, which provides both hydrophobic and hydrophilic properties, making it highly effective in stabilizing emulsions and reducing surface tension.
特性
CAS番号 |
14481-60-8 |
|---|---|
分子式 |
C22H43NNaO6S |
分子量 |
472.6 g/mol |
IUPAC名 |
disodium;4-(octadecylamino)-4-oxo-2-sulfonatobutanoate |
InChI |
InChI=1S/C22H43NO6S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-21(24)19-20(22(25)26)30(27,28)29;/h20H,2-19H2,1H3,(H,23,24)(H,25,26)(H,27,28,29); |
InChIキー |
CKNPIFIMJLYYAR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
正規SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)CC(C(=O)O)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
52871-18-8 14481-60-8 |
物理的記述 |
Liquid |
ピクトグラム |
Irritant; Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


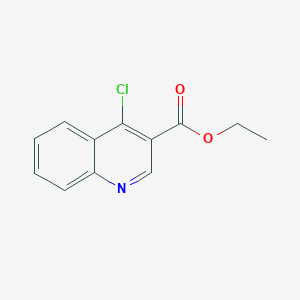
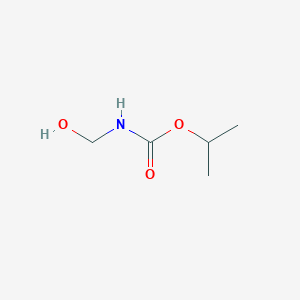

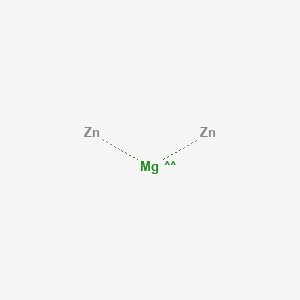
![1-chloro-3-[chloro(phenyl)methyl]benzene](/img/structure/B81777.png)
